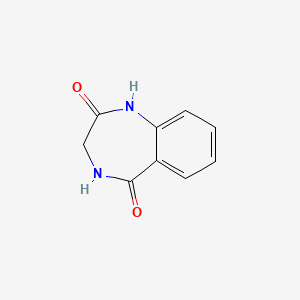

3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione

Beschreibung

Eigenschaften

IUPAC Name |

3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c12-8-5-10-9(13)6-3-1-2-4-7(6)11-8/h1-4H,5H2,(H,10,13)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZHGGDCFQPMANU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=CC=CC=C2C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00344936 | |

| Record name | 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5118-94-5 | |

| Record name | 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-diones from Amino Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Derivatives have shown promise as anticonvulsants, anxiolytics, and antithrombotics. This guide provides a comprehensive overview of the primary synthetic routes to this important heterocyclic system, with a focus on methods that utilize amino acids as chiral building blocks. Detailed experimental protocols for key methodologies, quantitative data summaries, and workflow diagrams are presented to facilitate practical application in a research and development setting.

Key Synthetic Strategies

The synthesis of 3,4-dihydro-1H-1,4-benzodiazepine-2,5-diones from amino acids can be broadly categorized into three main approaches: solution-phase synthesis, solid-phase synthesis, and multicomponent reactions. Each strategy offers distinct advantages concerning scalability, diversity, and purification.

Solution-Phase Synthesis via Isatoic Anhydride

A classical and widely used approach involves the reaction of an amino acid or its corresponding ester with isatoic anhydride. This method is robust and suitable for synthesizing specific target molecules on a laboratory scale. The general sequence involves the nucleophilic attack of the amino acid's amino group on the carbonyl of isatoic anhydride, leading to the formation of a 2-aminobenzoyl-amino acid intermediate. Subsequent cyclization, often under thermal or acid-catalyzed conditions, yields the desired benzodiazepinedione.

Step 1: Synthesis of 2-Aminobenzoyl-amino Acid Methyl Ester Intermediates (3a-m)

-

Dissolve the L-amino acid methyl ester hydrochloride (1.0 eq.) in a minimal amount of water.

-

Add sodium carbonate (2.0 eq.) to the solution to neutralize the amino acid ester.

-

In a separate flask, dissolve isatoic anhydride (1.4 eq.) in acetonitrile.

-

Add the neutralized amino acid solution dropwise to the stirred solution of isatoic anhydride at room temperature.

-

Stir the resulting mixture for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, evaporate the solvent under reduced pressure.

-

Quench the residue with a saturated potassium carbonate solution to remove any unreacted isatoic anhydride.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with 5% sodium carbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the intermediate product.

Step 2: Cyclization to 3,4-dihydro-1H-1,4-benzodiazepine-2,5-diones (4a-j)

-

Dissolve the 2-aminobenzoyl-amino acid methyl ester intermediate (1.0 eq.) in dimethylformamide (DMF).

-

Add chloroplatinic acid (H₂PtCl₆, 15 mol%) to the solution.

-

Heat the mixture to reflux with constant stirring for 30-40 minutes, monitoring by TLC.

-

After completion, quench the reaction with a saturated sodium carbonate solution.

-

Extract the mixture with chloroform.

-

Wash the combined organic layers with 1N HCl, water, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Reaction Pathway for Solution-Phase Synthesis

Solid-Phase Synthesis

Solid-phase synthesis offers a powerful platform for the generation of libraries of 3,4-dihydro-1H-1,4-benzodiazepine-2,5-diones, which is highly valuable in drug discovery for structure-activity relationship (SAR) studies.[1][2][3] This methodology involves attaching the amino acid to a solid support (resin), followed by a series of reactions to build the benzodiazepinedione scaffold. The final product is then cleaved from the resin.

Step 1: Resin Preparation and Amino Acid Loading

-

Derivatize Merrifield resin by alkylation with the sodium salt of 4-hydroxy-2,6-dimethoxybenzaldehyde to provide a resin-bound aldehyde.

-

Load the α-amino ester onto the support via reductive amination using NaBH(OAc)₃ in 1% acetic acid in DMF. Minimize pre-equilibration of the resin-bound aldehyde and the α-amino ester to reduce racemization.

Step 2: Acylation with Anthranilic Acid

-

Acylate the resin-bound amino ester with an unprotected 5-nitroanthranilic acid using a suitable coupling agent.

Step 3: Cyclization and Functionalization

-

Induce base-catalyzed ring closure to form the benzodiazepinedione ring.

-

Reduce the nitro group to an amine, yielding an enantiomerically pure 7-aminobenzodiazepine-2,5-dione attached to the resin.

-

Acylate the amino group on the aromatic ring with various acid chlorides in N-methylpyrrolidone (NMP).

Step 4: Cleavage from Resin

-

Cleave the final product from the resin using a mixture of trifluoroacetic acid (TFA), dimethyl sulfide (Me₂S), and water (e.g., 90:5:5).

-

Purify the cleaved product by High-Performance Liquid Chromatography (HPLC).

Workflow for Solid-Phase Synthesis

Ugi Four-Component Reaction (Ugi-4CR)

The Ugi four-component reaction is a powerful multicomponent reaction that allows for the rapid assembly of complex molecules from simple starting materials in a single step. For the synthesis of 1,4-benzodiazepine scaffolds, an Ugi reaction is typically followed by a deprotection and cyclization step (Ugi-deprotection-cyclization or UDC strategy).[4][5][6] This approach enables the creation of diverse libraries of benzodiazepinediones by varying the four input components: an amine, a carbonyl compound, an isocyanide, and a carboxylic acid.

Step 1: Ugi Four-Component Reaction

-

In a suitable vessel, combine methyl anthranilate (amine component, 1.0 eq.), an isocyanide (1.0 eq.), Boc-glycinal (carbonyl component, 1.0 eq.), and a carboxylic acid (1.0 eq.) in methanol.

-

Stir the reaction mixture at room temperature for 48 hours or utilize microwave irradiation (e.g., 100 °C for 30 minutes) to accelerate the reaction.

-

Monitor the formation of the Ugi product by TLC.

Step 2: Deprotection and Cyclization

-

After the Ugi reaction is complete, remove the solvent under reduced pressure.

-

Dissolve the crude Ugi product in 1,2-dichloroethane (DCE) containing 10% trifluoroacetic acid (TFA).

-

Heat the mixture at 40 °C overnight to effect Boc deprotection and subsequent intramolecular cyclization.

-

Quench the reaction and purify the resulting 1,4-benzodiazepine-6-one by column chromatography.

Logical Flow of the Ugi-4CR Approach

Quantitative Data Summary

The following tables summarize representative quantitative data for the different synthetic strategies, allowing for a comparative assessment of their efficiency.

Table 1: Solution-Phase Synthesis from Isatoic Anhydride

| Entry | Amino Acid Derivative | Cyclization Catalyst | Reaction Time (Cyclization) | Yield (%) | Reference |

| 1 | Glycine methyl ester | H₂PtCl₆ | 30-40 min | >95 (intermediate) | [7] |

| 2 | L-Alanine methyl ester | H₂PtCl₆ | 30-40 min | Not specified | [7] |

| 3 | L-Valine methyl ester | H₂PtCl₆ | 30-40 min | Not specified | [7] |

Table 2: Solid-Phase Synthesis of 7-Acylamino-1,4-benzodiazepine-2,5-diones

| Resin Type | Acylating Agent | Overall Yield (%) | Purity (HPLC, 210 nm) (%) | Reference |

| Polystyrene (PS) | Various acid chlorides | 52-69 | >70 | [8] |

| TentaGel (TG) | Various acid chlorides | 41-48 | >70 | [8] |

| Polystyrene (PS) | Fmoc-tyrosine fluoride | 24 | >70 | [8] |

| TentaGel (TG) | Fmoc-tyrosine fluoride | 31 | >70 | [8] |

Table 3: Ugi-Deprotection-Cyclization Synthesis of 1,4-Benzodiazepine Scaffolds

| Scaffold Type | R¹ (from Isocyanide) | R² (from Carboxylic Acid) | Overall Yield (2 steps, %) | Reference |

| 1,4-Benzodiazepine-6-one | tert-Butyl | Isopropyl | 38 | [4] |

| 1,4-Benzodiazepine-6-one | tert-Butyl | H | 47 | [4] |

| 2-Tetrazole substituted | tert-Butyl | - | 53 | [4] |

| Anchor-directed | tert-Butyl | Various | 22-69 | [4] |

Conclusion

The synthesis of 3,4-dihydro-1H-1,4-benzodiazepine-2,5-diones from amino acids is a well-established field with multiple effective strategies. The choice of method depends on the specific goals of the research. Solution-phase synthesis from isatoic anhydride is ideal for preparing specific target compounds. Solid-phase synthesis is the method of choice for generating diverse libraries for high-throughput screening and SAR studies. The Ugi multicomponent reaction provides a rapid and convergent route to novel benzodiazepine scaffolds with a high degree of molecular diversity. The detailed protocols and comparative data presented in this guide are intended to serve as a practical resource for chemists engaged in the design and synthesis of novel therapeutic agents based on this important heterocyclic core.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of triazolo- and tetrazolo-fused 1,4-benzodiazepines via one-pot Ugi–azide and Cu-free click reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. New routes to 1,4-benzodiazepin-2,5-diones | Semantic Scholar [semanticscholar.org]

- 8. beilstein-archives.org [beilstein-archives.org]

A Technical Guide to the Biological Properties of 1,4-Benzodiazepine-2,5-dione Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological properties of 1,4-benzodiazepine-2,5-dione derivatives, a class of compounds demonstrating significant therapeutic potential across various disease areas. This document collates key findings on their anticancer, antimicrobial, and antiviral activities, presenting quantitative data, detailed experimental methodologies for their evaluation, and visualizations of relevant biological pathways and experimental workflows.

Core Biological Activities

Derivatives of the 1,4-benzodiazepine-2,5-dione scaffold have emerged as a "privileged structure" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[1][2][3] Their biological activities are diverse, with prominent research focusing on their potential as anticancer, antimicrobial, and antiviral agents.[4][5][6]

Anticancer Activity

A significant body of research highlights the potent anticancer activity of 1,4-benzodiazepine-2,5-dione derivatives.[3][4][7] Certain compounds from this class have been shown to exhibit significant growth inhibitory effects against a broad panel of human cancer cell lines.[4][7] The mechanisms underlying their antitumor effects are multifaceted and include the induction of cell cycle arrest and apoptosis.[4][7] One of the key mechanisms of action identified is the inhibition of the p53-Hdm2 protein-protein interaction, which leads to the stabilization of the p53 tumor suppressor protein and subsequent apoptosis of cancer cells.[8][9] Furthermore, some derivatives have been found to act as potent protein synthesis inhibitors in cancer cells.[4]

Antimicrobial Activity

1,4-Benzodiazepine-2,5-dione derivatives have also demonstrated promising antimicrobial properties.[5][10][11] Their activity extends to both Gram-positive and Gram-negative bacteria.[11] A notable mechanism of their antibacterial action is the inhibition of bacterial quorum sensing, a cell-to-cell communication system that regulates virulence and biofilm formation.[5] By interfering with these signaling pathways, these compounds can attenuate bacterial pathogenicity. Some derivatives have also shown potential as anti-mycobacterial agents, suggesting their utility in treating tuberculosis.[5][12]

Antiviral Activity

The antiviral potential of 1,4-benzodiazepine-2,5-dione derivatives has been explored, particularly against the Human Immunodeficiency Virus (HIV).[2][6][13] Certain derivatives, such as the TIBO (tetrahydro-imidazo[4,5,1-jk][4][5]-benzodiazepin-2(1H)-one and -thione) compounds, have been identified as potent and specific non-nucleoside inhibitors of HIV-1 reverse transcriptase (RT).[2][6] These compounds bind to a specific allosteric site on the enzyme, disrupting its function and thereby inhibiting viral replication.[6]

Quantitative Data Summary

The following tables summarize the quantitative biological data for representative 1,4-benzodiazepine-2,5-dione derivatives as reported in the literature.

Table 1: Anticancer Activity of 1,4-Benzodiazepine-2,5-dione Derivatives

| Compound | Cancer Cell Line | Assay Type | Parameter | Value (µM) | Reference |

| 11a | 60 human cancer cell lines | Growth Inhibition | Average GI₅₀ | 0.24 | [4][7] |

| 52b | NCI-H522 (Lung Cancer) | Growth Inhibition | GI₅₀ | Potent | [4][7] |

| Various | - | p53-Hdm2 Binding | IC₅₀ | Low nanomolar | [8] |

Table 2: Antimicrobial Activity of 1,4-Benzodiazepine-2,5-dione Derivatives

| Compound | Bacterial Strain | Assay Type | Parameter | Value (µg/mL) | Reference |

| 4h | Mycobacterium tuberculosis | Growth Inhibition | MIC | 1.55 | [12] |

| 4f | Mycobacterium tuberculosis | Growth Inhibition | MIC | 2.87 | [12] |

| 9 | Staphylococcus aureus | Growth Inhibition | MIC | 3.125 | [11] |

Table 3: Anti-HIV Activity of 1,4-Benzodiazepine-2,5-dione Derivatives

| Compound | Virus Strain | Assay Type | Parameter | Value (nM) | Reference |

| R86183 (TIBO derivative) | HIV-1 | Viral Replication Inhibition | EC₅₀ | 0.3 - 30 | [6] |

| R86183 (TIBO derivative) | HIV-1 Reverse Transcriptase | Enzyme Inhibition | IC₅₀ | 57 | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of 1,4-benzodiazepine-2,5-dione derivatives. These protocols are based on standard, publicly available methods and are intended to be representative of the experimental approaches used.

Anticancer Activity Assays

This protocol is adapted from the standard NCI-60 screening methodology.[6][14]

-

Cell Culture: The 60 human cancer cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.

-

Plating: Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well.

-

Drug Addition: After a 24-hour incubation, the test compound, solubilized in DMSO, is added at various concentrations.

-

Incubation: Plates are incubated for 48 hours.

-

Cell Viability Assay (Sulforhodamine B - SRB):

-

Cells are fixed with trichloroacetic acid (TCA).

-

Plates are washed and stained with 0.4% (w/v) SRB solution in 1% acetic acid.

-

Unbound dye is removed by washing with 1% acetic acid.

-

Bound dye is solubilized with 10 mM trizma base.

-

Absorbance is read at 515 nm.

-

-

Data Analysis: The GI₅₀ (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC₅₀ (concentration causing 50% cell death) are calculated.

This protocol is a standard method for detecting apoptosis by flow cytometry.[4][7][8]

-

Cell Treatment: Induce apoptosis in cells by treating with the 1,4-benzodiazepine-2,5-dione derivative for a specified time.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining:

-

Resuspend cells in 1X Annexin V Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI).

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Annexin V-FITC is detected in the FL1 channel (green fluorescence).

-

PI is detected in the FL2 channel (red fluorescence).

-

-

Data Interpretation:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

This is a standard protocol for analyzing cell cycle distribution using flow cytometry.[10][12]

-

Cell Treatment and Harvesting: Treat cells with the test compound, then harvest and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining:

-

Wash the fixed cells with PBS.

-

Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity of PI.

Antimicrobial Activity Assays

This is a standard method for determining the MIC of an antimicrobial agent.[15][16][17]

-

Preparation of Antimicrobial Agent: Prepare a stock solution of the 1,4-benzodiazepine-2,5-dione derivative and perform serial two-fold dilutions in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL) and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antiviral Activity Assays

This is a representative colorimetric assay for measuring HIV-1 RT inhibition.[2][9][18]

-

Assay Principle: This assay measures the incorporation of digoxigenin (DIG)-labeled dUTP into a new DNA strand by HIV-1 RT, using a poly(A) template and an oligo(dT) primer. The newly synthesized DNA is captured on a streptavidin-coated plate via a biotin-streptavidin interaction.

-

Procedure:

-

Coat a 96-well streptavidin plate with a biotinylated oligo(dT) primer/poly(A) template.

-

Add a reaction mixture containing dNTPs (including DIG-dUTP) and the test compound at various concentrations.

-

Initiate the reaction by adding recombinant HIV-1 RT.

-

Incubate to allow for DNA synthesis.

-

Wash the plate to remove unincorporated nucleotides.

-

Add an anti-DIG antibody conjugated to horseradish peroxidase (HRP).

-

Wash the plate and add a colorimetric HRP substrate (e.g., TMB).

-

Stop the reaction and measure the absorbance.

-

-

Data Analysis: The IC₅₀ value is calculated by plotting the percentage of RT inhibition against the compound concentration.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key biological pathways and experimental workflows relevant to the study of 1,4-benzodiazepine-2,5-dione derivatives.

Caption: p53-Hdm2 signaling pathway and its inhibition.

Caption: Experimental workflow for apoptosis assay.

Caption: Mechanism of quorum sensing inhibition.

This technical guide serves as a foundational resource for understanding the diverse biological activities of 1,4-benzodiazepine-2,5-dione derivatives. The compiled data, standardized protocols, and visual representations of mechanisms and workflows are intended to facilitate further research and development in this promising area of medicinal chemistry.

References

- 1. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. docs.abcam.com [docs.abcam.com]

- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 6. dctd.cancer.gov [dctd.cancer.gov]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biologi.ub.ac.id [biologi.ub.ac.id]

- 9. benchchem.com [benchchem.com]

- 10. nanocellect.com [nanocellect.com]

- 11. docs.research.missouri.edu [docs.research.missouri.edu]

- 12. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. dirusciolab.com [dirusciolab.com]

- 14. benchchem.com [benchchem.com]

- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 16. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. xpressbio.com [xpressbio.com]

An In-Depth Technical Guide to 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione

This technical guide provides a comprehensive overview of 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione, a key heterocyclic scaffold in medicinal chemistry. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, spectral characterization, and biological significance.

Chemical Identity and Structure

3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione is a bicyclic compound featuring a benzene ring fused to a seven-membered diazepine ring containing two amide groups. Its systematic IUPAC name is 3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione.[1] The core structure is foundational for a class of compounds with significant pharmacological interest.

Molecular Structure:

Figure 1: 2D and 3D chemical structures of 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione.

Table 1: Chemical Identifiers and Properties

| Identifier/Property | Value |

| IUPAC Name | 3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione[1] |

| CAS Number | 5118-94-5[1] |

| Molecular Formula | C₉H₈N₂O₂[1] |

| Molecular Weight | 176.17 g/mol [1] |

| Appearance | Colorless solid[2] |

| Melting Point | 321-324 °C[2] |

Synthesis and Experimental Protocols

The synthesis of 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione can be efficiently achieved through the reaction of isatoic anhydride with glycine.[2][3] A common and effective method involves a two-step process: the formation of an intermediate N-(2-aminobenzoyl)glycine, followed by cyclization.

Synthesis from Isatoic Anhydride and Glycine

A robust method for the synthesis of the title compound involves the reaction of isatoic anhydride with glycine, followed by a cyclization step.[2]

Experimental Protocol:

Step 1: Synthesis of N-(2-aminobenzoyl)glycine (Intermediate)

-

To a solution of glycine (0.002 mol, 1.0 equiv.) in a minimum amount of water (4 mL), add sodium carbonate (0.43 g, 0.004 mol, 2.0 equiv.).

-

Add the resulting neutralized amino acid solution dropwise to a well-stirred solution of isatoic anhydride (0.45 g, 0.0028 mol, 1.4 equiv.) in acetonitrile (8 mL) at room temperature.

-

Stir the resulting mixture for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, evaporate the reaction mixture under reduced pressure.

-

Quench the residual mass with a saturated potassium carbonate solution (20 mL) to remove any unreacted isatoic anhydride.

-

Extract the aqueous layer with ethyl acetate (2 x 20 mL).

-

Wash the combined organic layers with 5% sodium carbonate solution (2 x 20 mL) and then with brine (1 x 20 mL).

-

Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the intermediate product.

Step 2: Synthesis of 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione (Final Product)

-

To a solution of the intermediate N-(2-aminobenzoyl)glycine (0.001 mol, 1.0 equiv.) in tetrahydrofuran (3 mL), add hexachloroplatinic acid (H₂PtCl₆, 0.06 g, 15 mol %).

-

Heat the resulting mixture to reflux with constant stirring for 30-40 minutes, monitoring the reaction by TLC.

-

Upon completion, quench the reaction mixture with a saturated sodium carbonate solution (10 mL).

-

Extract the product with chloroform (2 x 15 mL).

-

Wash the organic layer with 1N sodium hydroxide (1 x 10 mL), 1N hydrochloric acid (1 x 10 mL), water (1 x 10 mL), and finally with brine (1 x 10 mL).

-

Dry the obtained organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be purified by column chromatography or recrystallization.

Diagram of the Synthetic Workflow:

References

Physical and chemical properties of 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione. The information is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on data presentation, experimental protocols, and the visualization of relevant biological pathways and experimental workflows.

Core Physical and Chemical Properties

3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione is a heterocyclic organic compound belonging to the benzodiazepine class. Its core structure consists of a benzene ring fused to a seven-membered diazepine ring containing two nitrogen atoms and two carbonyl groups.

Physical Properties

The known physical properties of 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione are summarized in the table below. It is important to note that while some experimental data is available, other values are computed and should be considered as estimates.

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O₂ | --INVALID-LINK--[1] |

| Molecular Weight | 176.17 g/mol | --INVALID-LINK--[1] |

| CAS Number | 5118-94-5 | --INVALID-LINK--[1] |

| Melting Point | 321-324 °C | --INVALID-LINK--[2] |

| Appearance | Colorless solid | --INVALID-LINK--[2] |

Chemical Properties

The chemical properties of 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione are detailed in the following table, including several computed descriptors that provide insight into its molecular characteristics and potential behavior in biological systems.

| Property | Value | Source |

| IUPAC Name | 3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | --INVALID-LINK--[1] |

| XLogP3 | 0.5 | --INVALID-LINK--[1] |

| Hydrogen Bond Donor Count | 2 | --INVALID-LINK--[1] |

| Hydrogen Bond Acceptor Count | 2 | --INVALID-LINK--[1] |

| Rotatable Bond Count | 0 | --INVALID-LINK--[1] |

| Exact Mass | 176.058577502 Da | --INVALID-LINK--[1] |

| Monoisotopic Mass | 176.058577502 Da | --INVALID-LINK--[1] |

| Topological Polar Surface Area | 58.2 Ų | --INVALID-LINK--[1] |

| Heavy Atom Count | 13 | --INVALID-LINK--[1] |

Experimental Protocols

This section outlines the methodologies for the synthesis and characterization of 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione.

Synthesis Protocol

A general procedure for the synthesis of 1,4-benzodiazepine-2,5-diones has been reported, which can be adapted for the specific synthesis of the title compound.[2]

Materials:

-

L-amino acid methyl ester hydrochlorides (1.0 equiv.)

-

Isatoic anhydride (1.4 equiv.)

-

Sodium carbonate (Na₂CO₃) (2.0 equiv.)

-

Hexachloroplatinic acid (H₂PtCl₆) (15 mol %)

-

Acetonitrile (ACN)

-

Tetrahydrofuran (THF)

-

Saturated potassium carbonate (K₂CO₃) solution

-

Ethyl acetate (EtOAc)

-

Chloroform (CHCl₃)

-

1N Sodium hydroxide (NaOH)

-

1N Hydrochloric acid (HCl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of Intermediate:

-

Dissolve L-amino acid methyl ester hydrochloride (1.0 equiv.) in a minimal amount of water.

-

Add Na₂CO₃ (2.0 equiv.) to neutralize the solution.

-

In a separate flask, dissolve isatoic anhydride (1.4 equiv.) in ACN.

-

Add the neutralized amino acid solution dropwise to the isatoic anhydride solution at room temperature with constant stirring.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until completion (typically 2-3 hours).

-

Evaporate the solvent under reduced pressure.

-

Quench the residue with saturated K₂CO₃ solution to remove unreacted isatoic anhydride.

-

Extract the aqueous layer with EtOAc.

-

Wash the combined organic layers with 5% Na₂CO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude intermediate.

-

-

Cyclization to 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione:

-

Dissolve the intermediate (1.0 equiv.) in THF.

-

Add H₂PtCl₆ (15 mol %) to the solution.

-

Heat the mixture to reflux with constant stirring and monitor by TLC until completion (typically 30-40 minutes).

-

Quench the reaction with saturated Na₂CO₃ solution.

-

Extract with chloroform.

-

Wash the organic layer with 1N NaOH, 1N HCl, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be purified by column chromatography or recrystallization.

-

Analytical Characterization Protocols

The following are the experimental conditions used for the characterization of 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione.[2]

-

¹H NMR Spectroscopy:

-

Instrument: Agilent Technologies

-

Frequency: 400 MHz

-

Solvent: Chloroform-d (CDCl₃)

-

Internal Standard: Tetramethylsilane (TMS)

-

Reported Data (δ ppm): 10.32 (s, 1H, -NH), 8.50 (t, 1H, -NH, J = 5.6 Hz), 7.73 (dd, 1H, Ar-H, J = 1.2 & 6.8 Hz), 7.50-7.46 (m, 1H, Ar-H), 7.19 (t, 1H, Ar-H, J = 6.8 Hz), 7.08 (d, 1H, Ar-H, J = 8 Hz), 3.56 (d, 2H, -CH₂, J = 6 Hz).[2]

-

-

¹³C NMR Spectroscopy:

-

Instrument: Agilent Technologies

-

Frequency: 100 MHz

-

Solvent: Chloroform-d (CDCl₃)

-

Internal Standard: Tetramethylsilane (TMS)

-

Reported Data (δ ppm): 171.6, 168.5, 137.6, 132.7, 131.2, 126.0, 124.3, 121.3, 44.9.[2]

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Instrument: Perkin Elmer Spectrum Two

-

Technique: Thin film

-

Reported Peaks (cm⁻¹): 2820, 1698, 1597.[2]

-

-

Mass Spectrometry:

-

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) has been used for analysis.[1] Protonated 1,4-benzodiazepines typically fragment in the gas phase through the elimination of CO, HNCO, benzene, and benzonitrile.

-

Biological Activity and Signaling Pathways

While research on the specific biological activities of 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione is ongoing, studies on related 1,4-benzodiazepine-2,5-dione derivatives have revealed potent anticancer properties. The general class of benzodiazepines is well-known for its interaction with the central nervous system, primarily through the modulation of GABA-A receptors.[3]

Anticancer Activity Signaling Pathway

Certain 1,4-benzodiazepine-2,5-dione derivatives have been identified as potential protein synthesis inhibitors, leading to cell cycle arrest and apoptosis in cancer cells.

Caption: Putative signaling pathway for the anticancer activity of 1,4-benzodiazepine-2,5-dione derivatives.

General Benzodiazepine Mechanism of Action on GABA-A Receptors

Benzodiazepines typically act as positive allosteric modulators of GABA-A receptors, enhancing the effect of the neurotransmitter GABA.[3]

Caption: General mechanism of benzodiazepine action on GABA-A receptors.

Experimental Workflows

The following diagram illustrates a typical workflow for evaluating the anticancer activity of a compound like 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione.

Caption: Experimental workflow for assessing the anticancer activity of 1,4-benzodiazepine-2,5-diones.

References

General Overview of the Mechanism of Action of Benzodiazepines

Benzodiazepines are a class of psychoactive drugs widely prescribed for their depressant effects on the central nervous system (CNS).[1][2] Their core chemical structure involves the fusion of a benzene ring and a diazepine ring.[1] Commonly prescribed benzodiazepines include Valium®, Xanax®, Halcion®, Ativan®, and Klonopin®.[3] These medications are utilized to treat a variety of conditions, including anxiety disorders, insomnia, seizures, muscle spasms, and alcohol withdrawal.[1][2]

Interaction with GABA-A Receptors

The primary mechanism of action of benzodiazepines involves enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[1][4] GABA is the main inhibitory neurotransmitter in the mammalian central nervous system, responsible for reducing neuronal excitability and regulating muscle tone.[4]

The GABA-A receptor is a protein complex composed of five transmembrane subunits that form a chloride channel.[5] When GABA binds to its receptor site, the channel opens, allowing chloride ions to flow into the neuron.[4][6] This influx of negative ions makes the neuron less responsive to excitatory neurotransmitters.[4]

Benzodiazepines bind to a distinct site on the GABA-A receptor, located at the interface between the alpha (α) and gamma (γ) subunits.[5][7] This binding doesn't open the chloride channel directly but instead increases the affinity of GABA for its receptor.[7] This potentiation of GABA's effect leads to an increased frequency of the chloride channel opening, further hyperpolarizing the neuron and enhancing the inhibitory signal.[7] This allosteric modulation is the hallmark of benzodiazepine action.[8]

Resulting Clinical Effects

The enhanced GABAergic inhibition brought about by benzodiazepines results in their characteristic clinical effects:

-

Anxiolytic (Anti-anxiety): By suppressing nerve activity in the limbic, thalamic, and hypothalamic levels of the CNS, benzodiazepines reduce anxiety.[6]

-

Sedative and Hypnotic (Sleep-inducing): The general CNS depression leads to drowsiness and the ability to induce sleep, making them useful for insomnia.[1][4]

-

Anticonvulsant: By suppressing the spread of seizure activity, they are effective in treating seizures and status epilepticus.[1][9]

-

Muscle Relaxant: Their inhibitory effects on neuronal pathways in the spinal cord lead to muscle relaxation.[1][4]

-

Amnesic: Some benzodiazepines can cause anterograde amnesia, which is the inability to form new memories. This property is utilized for premedication before medical or dental procedures.[1]

Long-Term Use and Considerations

While effective for short-term use, long-term administration of benzodiazepines can lead to tolerance, dependence, and a withdrawal syndrome upon discontinuation.[1] Prolonged use can cause an "uncoupling" of the GABA-A receptor, where the ability of benzodiazepines to potentiate GABA's action is reduced.[4] This may be due to changes in the gene expression of GABA-A receptor subunits.[4]

It is important to note that different benzodiazepines can have distinct binding modes to GABA-A receptors, which may contribute to their varying clinical profiles.[10] The combination of benzodiazepines with other CNS depressants, such as alcohol or opioids, can be dangerous and potentially fatal due to synergistic effects on respiratory depression.[3][9]

References

- 1. Benzodiazepine - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. dea.gov [dea.gov]

- 4. benzoinfo.com [benzoinfo.com]

- 5. Benzodiazepines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Nursing Blog | Lippincott NursingCenter [nursingcenter.com]

- 7. GABAA receptor - Wikipedia [en.wikipedia.org]

- 8. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. my.clevelandclinic.org [my.clevelandclinic.org]

- 10. pubs.acs.org [pubs.acs.org]

The Dawn of a Versatile Scaffold: A Technical History of Benzodiazepine-2,5-diones

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The benzodiazepine scaffold has been a cornerstone of medicinal chemistry for decades, yielding a plethora of therapeutics primarily targeting the central nervous system. Within this broad class of compounds, the benzodiazepine-2,5-dione core represents a distinct and highly versatile chemotype. Unlike their more famous 1,4-benzodiazepin-2-one cousins (e.g., diazepam), the 2,5-diones have carved their own niche in drug discovery, demonstrating a wide array of biological activities, from anticancer and antiviral to anxiolytic and sedative properties. This technical guide delves into the seminal discoveries and historical development of these fascinating compounds, providing a detailed account of their initial synthesis, characterization, and the elucidation of their mechanisms of action.

The Pioneering Synthesis of 1,4-Benzodiazepine-2,5-diones

The first documented synthesis of the 1,4-benzodiazepine-2,5-dione ring system was reported in 1962 by M. Uskoković, J. Iacobelli, and W. Wenner from the research laboratories of Hoffmann-La Roche. Their work, published in The Journal of Organic Chemistry, laid the foundation for the exploration of this chemical space.

Experimental Protocols: The Uskoković Synthesis (1962)

The inaugural synthesis of 3H-1,4-Benzodiazepine-2,5(1H,4H)-dione is detailed below.

Synthesis of N-(o-Carboxyphenyl)glycine (1)

A solution of 13.7 g (0.1 mole) of anthranilic acid in 100 ml of ethanol was treated with 11.0 g (0.11 mole) of chloroacetic acid and 16.0 g (0.15 mole) of sodium carbonate in 50 ml of water. The mixture was refluxed for 4 hours. After cooling, the solution was acidified with concentrated hydrochloric acid to a pH of 2. The precipitated product was filtered, washed with cold water, and dried.

Synthesis of 3H-1,4-Benzodiazepine-2,5(1H,4H)-dione (2)

A mixture of 9.75 g (0.05 mole) of N-(o-carboxyphenyl)glycine and 15 ml of acetic anhydride was heated on a steam bath for 30 minutes. The resulting clear solution was evaporated to dryness under reduced pressure. The crystalline residue was recrystallized from ethanol.

| Compound | Starting Materials | Reagents | Conditions | Yield (%) | Melting Point (°C) |

| 1 | Anthranilic acid, Chloroacetic acid | Sodium carbonate, Hydrochloric acid | Reflux in ethanol/water, 4h | 85 | 210-212 |

| 2 | N-(o-Carboxyphenyl)glycine | Acetic anhydride | Steam bath, 30 min | 70 | 275-276 |

Table 1: Quantitative data for the first synthesis of 3H-1,4-Benzodiazepine-2,5(1H,4H)-dione.

Early Exploration of 1,5-Benzodiazepine-2,5-diones

The 1,5-benzodiazepine isomer has also been a subject of early investigation, with one of the first reports of a related dione structure dating back to 1907 by Thiele and Steimmig. Their work involved the condensation of o-phenylenediamine with β-dicarbonyl compounds.

Experimental Protocols: The Thiele and Steimmig Synthesis (1907)

The synthesis of 2,4-dimethyl-1,5-benzodiazepine, a precursor to dione structures, is outlined below.

Synthesis of 2,4-Dimethyl-1,5-benzodiazepine

o-Phenylenediamine was condensed with acetylacetone in the presence of an acid catalyst. The reaction mixture was heated in ethanol, leading to the formation of the seven-membered diazepine ring. While this early work did not directly produce a 2,5-dione, it established a foundational methodology for constructing the 1,5-benzodiazepine core, which would later be adapted for the synthesis of dione derivatives.

| Compound | Starting Materials | Reagents | Conditions |

| 2,4-Dimethyl-1,5-benzodiazepine | o-Phenylenediamine, Acetylacetone | Acid catalyst | Heating in ethanol |

Table 2: Early synthesis of a 1,5-benzodiazepine derivative.

Biological Activities and Signaling Pathways

Benzodiazepine-2,5-diones have been shown to interact with a variety of biological targets, leading to their diverse pharmacological effects. Two prominent mechanisms of action that have been elucidated are the inhibition of the p53-Hdm2 interaction and the disruption of protein synthesis.

Inhibition of the p53-Hdm2 Interaction

The tumor suppressor protein p53 plays a critical role in preventing cancer formation. Its activity is tightly regulated by the E3 ubiquitin ligase Hdm2 (also known as Mdm2 in mice), which targets p53 for proteasomal degradation. Certain 1,4-benzodiazepine-2,5-diones have been identified as potent inhibitors of the p53-Hdm2 interaction, thereby stabilizing p53 and reactivating its tumor-suppressive functions.

Inhibition of Protein Synthesis

More recently, certain benzodiazepine-2,5-dione derivatives have been identified as potent inhibitors of eukaryotic protein synthesis. This is a significant finding, as the dysregulation of protein synthesis is a hallmark of many cancers. The primary target within the translation machinery appears to be the eukaryotic initiation factor 4A (eIF4A), an RNA helicase that is crucial for the initiation of cap-dependent translation.

Conclusion

The discovery and development of benzodiazepine-2,5-dione compounds represent a fascinating chapter in the history of medicinal chemistry. From their initial synthesis in the early 1960s to their contemporary role as sophisticated modulators of key cellular pathways, these molecules have demonstrated remarkable chemical and biological diversity. The ability of this single scaffold to target both protein-protein interactions, such as p53-Hdm2, and fundamental cellular processes like protein synthesis underscores its significance as a privileged structure in drug discovery. As researchers continue to explore the vast chemical space surrounding the benzodiazepine-2,5-dione core, it is highly probable that new therapeutic agents with novel mechanisms of action will emerge, further solidifying the legacy of this remarkable class of compounds.

The Evolving Therapeutic Landscape of 1,4-Benzodiazepine-2,5-diones: A Pharmacological Deep Dive

For Immediate Release

This technical guide provides a comprehensive overview of the pharmacological profile of novel 1,4-benzodiazepine-2,5-diones, a class of compounds demonstrating significant therapeutic potential, particularly in oncology. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of their biological activities, mechanisms of action, and the experimental methodologies used for their evaluation.

Abstract

The 1,4-benzodiazepine scaffold has long been recognized as a "privileged structure" in medicinal chemistry, traditionally associated with central nervous system (CNS) modulation. However, recent research has pivoted towards the exploration of novel derivatives, with the 1,4-benzodiazepine-2,5-dione core emerging as a promising template for the development of potent anticancer agents. These compounds have been shown to exert their effects through various mechanisms, including the induction of cell cycle arrest and apoptosis, and inhibition of protein synthesis. This whitepaper consolidates the current understanding of the pharmacological profile of these novel agents, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways to facilitate further research and development in this area.

Anticancer Activity

A significant body of research has highlighted the potent anticancer activity of novel 1,4-benzodiazepine-2,5-diones across a range of human cancer cell lines. The primary mechanisms underpinning this activity involve the disruption of fundamental cellular processes, leading to cytostatic and cytotoxic effects.

Quantitative Bioactivity Data

The in vitro anticancer potency of various 1,4-benzodiazepine-2,5-dione derivatives has been quantified using metrics such as the 50% growth inhibitory concentration (GI₅₀) and the half-maximal inhibitory concentration (IC₅₀). The data presented below summarizes the activity of key compounds from recent studies.

| Compound | Cancer Cell Line(s) | Bioactivity Metric | Value (µM) | Reference(s) |

| 11a | Average of 60 human cancer cell lines | GI₅₀ | 0.24 | [1] |

| 52b | Human non-small-cell lung cancer (NCI-H522) | - | Potent antitumor effects | [1] |

Note: This table is a representative summary. For a comprehensive list of all tested compounds and cell lines, please refer to the cited literature.

Mechanism of Action

The anticancer effects of 1,4-benzodiazepine-2,5-diones are attributed to several key mechanisms of action:

-

Induction of Cell Cycle Arrest and Apoptosis: Many derivatives have been shown to halt the progression of the cell cycle and trigger programmed cell death in cancer cells.[1]

-

Inhibition of Protein Synthesis: Certain compounds, such as 52b, have been identified as potent inhibitors of protein synthesis in cancer cells, a novel mechanism for this scaffold.[1]

-

Modulation of Key Signaling Pathways: Some derivatives have been found to act as antagonists of the p53-HDM2 interaction or as dual antagonists of NOD1 and NOD2, interfering with critical cell survival and inflammatory signaling pathways.

The following diagrams illustrate the key signaling pathways modulated by certain 1,4-benzodiazepine-2,5-diones.

Caption: p53-HDM2 Signaling Pathway Inhibition.

Caption: NOD1/NOD2 Signaling Pathway Inhibition.

Central Nervous System Activity

While the focus of recent research has been on oncology, some earlier studies have investigated the CNS-depressant and anticonvulsant activities of 1,4-benzodiazepine-2,5-dione derivatives.

Qualitative Structure-Activity Relationships (SAR)

Preliminary pharmacological screening has revealed that certain 2H-1,4-benzodiazepin-3,5(1H,4H)-dione derivatives exhibit CNS-depressant and anticonvulsant properties. The specific structural features contributing to this activity are an area for further investigation. Generally, for 1,4-benzodiazepines, substitutions on the aromatic ring and the diazepine ring significantly influence their CNS activity.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of novel 1,4-benzodiazepine-2,5-diones.

In Vitro Anticancer Assays

Objective: To determine the cytotoxic effect of the compounds on cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the 1,4-benzodiazepine-2,5-dione derivatives for 48-72 hours.

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

-

Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ values are calculated from the dose-response curves.

Objective: To determine the effect of the compounds on cell cycle progression.

Methodology:

-

Cell Treatment: Cancer cells are treated with the test compounds at their IC₅₀ concentrations for 24-48 hours.

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Fixed cells are washed with PBS and stained with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.

-

Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.

Objective: To quantify the induction of apoptosis by the compounds.

Methodology:

-

Cell Treatment: Cells are treated with the test compounds for a specified period.

-

Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and propidium iodide (PI) for 15 minutes in the dark.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

In Vivo CNS Activity Assays

Objective: To evaluate the potential of the compounds to prevent or reduce the severity of seizures.

Methodology (General):

-

Animal Model: Mice are commonly used.

-

Compound Administration: Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

-

Seizure Induction: Seizures are induced using chemical convulsants (e.g., pentylenetetrazole (PTZ), bicuculline) or maximal electroshock (MES).

-

Observation: Animals are observed for the onset, duration, and severity of seizures. The protective effect of the compound is assessed by its ability to prevent or delay the onset of seizures or reduce their severity compared to a vehicle-treated control group.

Objective: To assess the sedative or hypnotic effects of the compounds.

Methodology (General):

-

Animal Model: Mice are typically used.

-

Compound Administration: Test compounds are administered to the animals.

-

Behavioral Assessment: CNS depressant activity is evaluated by observing changes in spontaneous motor activity (e.g., using an actophotometer) or by measuring the potentiation of a hypnotic agent (e.g., pentobarbital-induced sleeping time). A significant decrease in motor activity or an increase in sleeping time indicates CNS depressant effects.

Experimental Workflows

The following diagram illustrates a typical workflow for the preclinical evaluation of novel 1,4-benzodiazepine-2,5-diones as anticancer agents.

Caption: Preclinical Evaluation Workflow for Anticancer Activity.

Conclusion

Novel 1,4-benzodiazepine-2,5-diones represent a versatile and promising class of compounds with significant therapeutic potential, particularly in the field of oncology. Their diverse mechanisms of action, including the induction of apoptosis, cell cycle arrest, and inhibition of protein synthesis, offer multiple avenues for therapeutic intervention. The detailed pharmacological profiling and standardized experimental protocols presented in this whitepaper are intended to serve as a valuable resource for the scientific community, fostering further investigation and accelerating the translation of these promising compounds from the laboratory to the clinic. While their CNS activities have been less explored in recent years, the inherent properties of the benzodiazepine scaffold suggest that this area may also warrant renewed investigation.

References

In Vitro Biological Screening of 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-diones: A Technical Guide

This technical guide provides a comprehensive overview of the in vitro biological screening of 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-diones and their derivatives. Designed for researchers, scientists, and drug development professionals, this document details the cytotoxic, antimicrobial, and enzyme-inhibiting properties of this class of compounds, supported by experimental protocols and data analysis.

Introduction

The 1,4-benzodiazepine scaffold is a privileged structure in medicinal chemistry, renowned for its diverse pharmacological activities.[1] The 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione core, a prominent member of this family, has garnered significant interest for its potential as a template in the design of novel therapeutic agents. These compounds have been investigated for a range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[2][3][4] This guide synthesizes the current knowledge on the in vitro biological evaluation of these compounds, providing a valuable resource for their further development.

Cytotoxic Activity

Derivatives of 1,4-benzodiazepine-2,5-dione have demonstrated significant cytotoxic effects against various human cancer cell lines. The primary mechanism of action is often attributed to the inhibition of critical cellular processes like protein synthesis, leading to cell cycle arrest and apoptosis.[2]

Quantitative Cytotoxicity Data

The cytotoxic potential of various 1,4-benzodiazepine-2,5-dione derivatives has been quantified using IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population.

| Compound ID | Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| 4b | HCT15 | Human Colon Adenocarcinoma | 37.04 ± 1.13 | [4] |

| SKMel2 | Human Skin Melanoma | 39.45 ± 0.77 | [4] | |

| SKOV3 | Human Ovarian Adenocarcinoma | 36.61 ± 0.10 | [4] | |

| 4bc' (2S, 5S) | PC-3 | Prostate Cancer | 10.8 µM | [1] |

| 4bc" (2S, 5R) | PC-3 | Prostate Cancer | 7.0 µM | [1] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic activity of a compound.[2]

Principle: Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[2]

Methodology:

-

Cell Seeding: Cancer cell lines (e.g., HCT-116, HepG2, MCF-7) are seeded in 96-well plates in RPMI-1640 media supplemented with 10% fetal bovine serum (FBS) and antibiotics.[2]

-

Compound Treatment: After cell attachment, the media is replaced with fresh media containing various concentrations of the test compounds.

-

Incubation: The plates are incubated for a specified period (e.g., 24-72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: An MTT solution (e.g., 5 mg/mL in PBS) is added to each well and incubated for 3-4 hours.

-

Formazan Solubilization: The media is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting cell viability against compound concentration.

Antimicrobial Activity

Certain derivatives of the broader benzodiazepine class have shown promising activity against a range of bacterial and fungal pathogens.[3][5] The screening is typically performed using disc diffusion and broth microdilution methods to determine the minimum inhibitory concentration (MIC).

Quantitative Antimicrobial Data

While specific MIC values for 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-diones are not extensively reported in the provided search results, related benzodiazepine structures have shown activity. For instance, some 2,3-dihydro-1,5-benzodiazepine derivatives exhibited bacteriostatic effects with MICs ranging from 0.125 to 4 mg/mL.[3]

Experimental Protocol: Antimicrobial Susceptibility Testing

Disc Diffusion Method:

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

-

Plate Inoculation: The surface of an agar plate is uniformly inoculated with the microbial suspension.

-

Disc Application: Sterile paper discs impregnated with the test compound at a specific concentration are placed on the agar surface.

-

Incubation: The plates are incubated under appropriate conditions for microbial growth.

-

Zone of Inhibition Measurement: The diameter of the clear zone around the disc, where microbial growth is inhibited, is measured.

Broth Microdilution Method (for MIC determination):

-

Serial Dilutions: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

-

Incubation: The plate is incubated for 24 hours at 37°C.[5]

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mechanism of Action and Signaling Pathways

The biological effects of 1,4-benzodiazepine-2,5-diones are mediated through various mechanisms, including enzyme inhibition and interference with cellular signaling pathways.

Enzyme Inhibition

While not extensively detailed for the core 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione, related benzodiazepine structures have been shown to inhibit enzymes. For example, some derivatives have been investigated as PARP1 inhibitors.[6] Molecular docking studies have also suggested that certain 1,4-benzodiazepine-2,5-diones can interact with the VEGFR-2 kinase receptor.[4]

Cellular Signaling Pathways

The anticancer activity of some 1,4-benzodiazepine derivatives has been linked to the induction of cell cycle arrest and apoptosis.[2] This suggests an interaction with key regulatory proteins in these pathways.

Conclusion

The 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione scaffold represents a versatile platform for the development of new therapeutic agents. In vitro studies have highlighted the potential of its derivatives as cytotoxic and antimicrobial agents. Further research, including broader screening against a wider range of cell lines and pathogens, as well as detailed mechanistic studies, is warranted to fully elucidate the therapeutic potential of this promising class of compounds. The experimental protocols and data presented in this guide provide a solid foundation for future investigations in this area.

References

- 1. corpus.ulaval.ca [corpus.ulaval.ca]

- 2. In Silico and in vitro evaluation of the anticancer effect of a 1,5-Benzodiazepin-2-One derivative (3b) revealing potent dual inhibition of HER2 and HDAC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. ACG Publications - Solvent-free synthesis, molecular simulation and cytotoxicity of 1,4-benzodiazepine-2,5-diones [acgpubs.org]

- 5. saudijournals.com [saudijournals.com]

- 6. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of 1,4-Benzodiazepine-2,5-diones: A Technical Guide for Drug Development Professionals

An in-depth exploration of the synthetic methodologies, biological activities, and structural determinants of 1,4-benzodiazepine-2,5-diones as potent therapeutic agents.

The 1,4-benzodiazepine-2,5-dione scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a range of biological processes implicated in cancer, infectious diseases, and protein-protein interactions. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound class, with a focus on their development as anticancer agents, inhibitors of the HDM2-p53 interaction, and anti-tubercular therapeutics. Detailed experimental protocols for key assays and synthetic procedures are provided to facilitate further research and development in this promising area.

Anticancer Activity: Inhibition of Protein Synthesis

Recent studies have identified 1,4-benzodiazepine-2,5-dione derivatives as potent inhibitors of protein synthesis with significant anticancer activity. A notable example is the discovery of a hit compound, 11a , from a random screen of a small-molecule library, which exhibited an average 50% growth inhibitory concentration (GI₅₀) of 0.24 μM across 60 human tumor cell lines.[1] Subsequent SAR investigations led to the identification of compound 52b as a highly potent antitumor agent that induces cell cycle arrest and apoptosis in lung cancer cells.[1]

The mechanism of action for these compounds has been linked to the inhibition of protein synthesis, a critical pathway for cancer cell proliferation and survival. The following table summarizes the quantitative SAR data for a series of 1,4-benzodiazepine-2,5-dione derivatives against various cancer cell lines.

Table 1: Anticancer Activity of 1,4-Benzodiazepine-2,5-dione Derivatives

| Compound | R¹ | R² | R³ | Cell Line | GI₅₀ (μM) |

| 11a | H | H | H | Average of 60 cell lines | 0.24 |

| 52b | Cl | CH₃ | F | NCI-H522 (Lung) | <0.1 |

| Data compiled from multiple sources and representative examples are shown. |

Experimental Protocol: Cell Viability Assay (MTT Assay)

The anti-proliferative activity of the synthesized compounds is typically evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Human cancer cell lines (e.g., NCI-H522)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Test compounds dissolved in DMSO

Procedure:

-

Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be less than 0.5%.

-

Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ value using a dose-response curve.

Inhibition of the HDM2-p53 Protein-Protein Interaction

The interaction between the tumor suppressor protein p53 and its negative regulator, human double minute 2 (HDM2), is a critical target in oncology. Small molecules that can disrupt this interaction can restore the tumor-suppressive function of p53. 1,4-Benzodiazepine-2,5-diones have been identified as effective antagonists of the HDM2-p53 interaction.[2]

The potency of this series of compounds has been optimized, leading to sub-micromolar antagonists. The SAR studies indicate that specific substitutions on the benzodiazepine core are crucial for high-affinity binding to the p53-binding pocket of HDM2.

Table 2: SAR of 1,4-Benzodiazepine-2,5-diones as HDM2 Antagonists

| Compound | R¹ | R² | R³ | R⁴ | FP IC₅₀ (μM) |

| Hit 1 | H | H | H | H | >100 |

| Optimized 1 | Cl | H | 4-Cl-Ph | H | 1.5 |

| Optimized 2 | I | H | 3-F-Ph | CH₃ | 0.8 |

| Data compiled from multiple sources and representative examples are shown. |

Experimental Protocol: Fluorescence Polarization (FP) Assay

A fluorescence polarization assay is a common method to screen for and characterize inhibitors of the HDM2-p53 interaction.[3][4]

Materials:

-

Recombinant human HDM2 protein (p53-binding domain)

-

Fluorescently labeled p53-derived peptide (e.g., TAMRA-labeled)

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide)

-

384-well black plates

-

Test compounds dissolved in DMSO

Procedure:

-

Prepare a solution of the fluorescently labeled p53 peptide and HDM2 protein in the assay buffer.

-

Add the test compounds at various concentrations to the wells of the 384-well plate.

-

Add the HDM2 protein-peptide mixture to the wells. The final volume should be consistent across all wells.

-

Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to reach binding equilibrium.

-

Measure the fluorescence polarization using a suitable plate reader with appropriate excitation and emission filters.

-

The IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Anti-Tubercular Activity

Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains necessitates the development of new anti-tubercular agents. 1,4-Benzodiazepine-2,5-diones have shown promising activity against Mycobacterium tuberculosis.[5]

SAR studies have revealed that the diazepine frame is vital for the anti-tubercular activity. Specific substitutions at the C-3 position, often derived from amino acids, have led to the identification of lead compounds with potent activity.

Table 3: Anti-Tubercular Activity of 1,4-Benzodiazepine-2,5-dione Derivatives

| Compound | R (at C-3) | MIC (μg/mL) |

| 4f | Isopropyl | 2.87 |

| 4h | Benzyl | 1.55 |

| Data compiled from multiple sources and representative examples are shown. |

Experimental Protocol: Microplate Alamar Blue Assay (MABA)

The in vitro anti-mycobacterial activity of the compounds is commonly determined using the Microplate Alamar Blue Assay (MABA).[6]

Materials:

-

Mycobacterium tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

-

96-well microplates

-

Alamar Blue reagent

-

Test compounds dissolved in DMSO

-

Standard anti-TB drugs (e.g., isoniazid, rifampicin)

Procedure:

-

Add 100 µL of sterile deionized water to the outer perimeter wells of a 96-well plate to minimize evaporation.

-

Add 100 µL of Middlebrook 7H9 broth to the remaining wells.

-

Add the test compounds to the first well of each row and perform serial two-fold dilutions across the plate.

-

Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute the bacterial suspension 1:20 in 7H9 broth.

-

Add 100 µL of the diluted bacterial suspension to each well containing the test compound.

-

Seal the plate and incubate at 37°C for 5-7 days.

-

Add 20 µL of Alamar Blue reagent and 12.5 µL of 20% sterile Tween 80 to each well.

-

Re-incubate the plate for 24 hours.

-

A color change from blue to pink indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents this color change.

General Synthetic Procedure

A common and versatile method for the synthesis of 1,4-benzodiazepine-2,5-diones involves the reaction of isatoic anhydride with an amino acid ester, followed by cyclization.[7][8][9]

References

- 1. Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1,4-Benzodiazepine-2,5-diones as small molecule antagonists of the HDM2-p53 interaction: discovery and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pure.kaist.ac.kr [pure.kaist.ac.kr]

- 5. acu.edu.in [acu.edu.in]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Natural Occurrence of 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione analogs. This class of compounds, featuring a privileged heterocyclic scaffold, has garnered significant interest in medicinal chemistry due to the wide-ranging biological activities of synthetic benzodiazepines. The discovery of their natural counterparts, primarily from fungal sources, opens new avenues for drug discovery and development. This document summarizes the known naturally occurring analogs, details the experimental methodologies for their isolation and characterization, and visualizes key biosynthetic and experimental workflows.

Natural Sources and Identified Analogs

Analogs of 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione have been predominantly isolated from fungal species, particularly those belonging to the genera Penicillium and Aspergillus. These microorganisms are known for their prolific production of structurally diverse secondary metabolites. The core structure of 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione is often found as part of more complex molecules, including indole-containing and prenylated derivatives.

A summary of the key naturally occurring 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione analogs and related compounds is presented below.

| Compound Name | Core Structure | Natural Source(s) | Reported Biological Activity |

| Cyclopenin | 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione | Penicillium cyclopium, Penicillium aurantiogriseum | Not extensively reported in recent literature |

| Cyclopenol | 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione | Penicillium cyclopium | Not extensively reported in recent literature |

| 3-benzylidene-3,4-dihydro-4-methyl-1H-1,4-benzodiazepine-2,5-dione | 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione | Penicillium cyclopium, Penicillium aurantiogriseum, Aspergillus carneus[1] | Not specified in available literature |

| Asperdinones A-H | Indole-benzodiazepine-2,5-dione | Aspergillus spinosus (mangrove-derived) | Moderate α-glucosidase inhibitory activity[2] |

Experimental Protocols

The isolation and characterization of these fungal metabolites involve a series of standard and advanced analytical techniques. While specific, highly detailed protocols for each compound are often proprietary or not fully disclosed in publications, the general workflow can be outlined.

Fungal Fermentation and Extraction

-

Fungal Strain and Culture Conditions: The producing fungal strain (e.g., Penicillium cyclopium, Aspergillus spinosus) is typically cultured in a suitable liquid or solid medium. For example, Aspergillus spinosus can be cultured on rice solid medium. Fermentation is carried out under controlled conditions of temperature, pH, and aeration for a specific period to maximize the production of the target metabolites.

-

Extraction: The fungal biomass and the culture broth are separated. The broth is often extracted with a solvent like ethyl acetate. The mycelium can also be extracted separately with the same or a different solvent system. The organic extracts are then combined and concentrated under reduced pressure to yield a crude extract.

Isolation and Purification

-

Chromatographic Techniques: The crude extract is subjected to a series of chromatographic steps for purification.

-

Column Chromatography (CC): Initial fractionation is often performed on a silica gel column using a gradient of solvents with increasing polarity (e.g., petroleum ether-ethyl acetate, dichloromethane-methanol).

-

High-Performance Liquid Chromatography (HPLC): Fractions containing the compounds of interest are further purified by preparative or semi-preparative HPLC, often using a C18 column with a mobile phase such as methanol-water or acetonitrile-water.

-

Structure Elucidation

-

Spectroscopic Analysis: The structures of the purified compounds are determined using a combination of spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR spectra provide information about the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish the connectivity of atoms.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is used to determine the molecular formula of the compound. Tandem mass spectrometry (MS/MS) provides information about the fragmentation pattern, which aids in structure elucidation.

-

-

Chiroptical Methods: For chiral molecules, the absolute configuration is often determined using electronic circular dichroism (ECD) spectroscopy, sometimes in conjunction with quantum chemical calculations.

Biosynthesis and Signaling Pathways

Biosynthesis of Benzodiazepine Alkaloids in Penicillium cyclopium

The biosynthesis of benzodiazepine alkaloids like cyclopenin and cyclopenol in Penicillium cyclopium has been studied. The pathway involves the condensation of anthranilic acid and L-phenylalanine, followed by a series of enzymatic modifications.

Experimental Workflow for Isolation and Identification

The general workflow for isolating and identifying these natural products from fungal cultures follows a standardized process in natural product chemistry.

Potential Signaling Pathway Inhibition

While detailed signaling pathway studies for most naturally occurring 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione analogs are limited, some have shown specific biological activities. For instance, asperdinones from Aspergillus spinosus have demonstrated α-glucosidase inhibitory activity.[2] This suggests a potential therapeutic application in managing carbohydrate metabolism.

Conclusion and Future Directions